XL228

Description

Tyrosine Kinase Inhibitor XL228 is a synthetic molecule that targets multiple tyrosine kinases with potential antineoplastic activity. Tyrosine kinase inhibitor XL228 binds to and inhibits the activities of multiple tyrosine kinases, such as the insulin-like growth factor 1 receptor (IGF1R), Src tyrosine kinase, and Bcr-Abl tyrosine kinase. Blockade of these kinases may result in the inhibition of tumor angiogenesis, cell proliferation, and metastasis. In addition, this agent may be a potent inhibitor of the T315I mutant form of the Abl protein, which is associated with the resistance of chronic myelogenous leukemia (CML) to other tyrosine kinase inhibitors. IGF1R and Src tyrosine kinases are upregulated in many tumor cells and play important roles in tumor cell proliferation and metastasis. Bcr-Abl translocation leads to constitutive activation of ABL kinase and is commonly associated with Philadelphia-positive acute lymphocytic leukemia (ALL).

XL-228 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 4 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

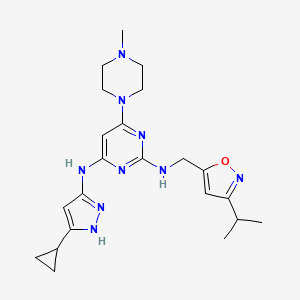

4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N9O/c1-14(2)17-10-16(32-29-17)13-23-22-25-19(24-20-11-18(27-28-20)15-4-5-15)12-21(26-22)31-8-6-30(3)7-9-31/h10-12,14-15H,4-9,13H2,1-3H3,(H3,23,24,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKJNCZNEOTEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CNC2=NC(=CC(=N2)N3CCN(CC3)C)NC4=NNC(=C4)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898280-07-4 | |

| Record name | XL-228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898280074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XL-228 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33M2XSK003 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

XL-228: A Multi-Targeted Tyrosine Kinase Inhibitor

An In-depth Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

XL-228 is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical activity against a range of hematological and solid tumor models. Its mechanism of action is centered on the simultaneous inhibition of several key signaling pathways implicated in cancer cell proliferation, survival, and resistance to therapy. This guide provides a comprehensive overview of the core mechanisms of XL-228, including its molecular targets, impact on signaling cascades, and the experimental basis for these findings.

Core Mechanism of Action

XL-228 exerts its anti-neoplastic effects by targeting multiple critical oncogenic kinases. This multi-targeted approach is designed to overcome the complexity and redundancy of cancer cell signaling, offering a potential advantage over single-target agents. The primary molecular targets of XL-228 include:

-

Bcr-Abl: A fusion protein tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). XL-228 potently inhibits both wild-type and the imatinib-resistant T315I mutant of Bcr-Abl.[1]

-

Insulin-like Growth Factor-1 Receptor (IGF-1R): A transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1][2] Dysregulation of the IGF-1R pathway is implicated in numerous cancers.[2]

-

Aurora Kinases (A and B): Serine/threonine kinases that are essential for mitotic progression, including spindle formation and chromosome segregation.[1][3] Their inhibition by XL-228 leads to mitotic disruption.[1]

-

Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases, including Src and Lyn, that are involved in a wide array of cellular processes such as proliferation, differentiation, motility, and survival.[1][3]

-

Fibroblast Growth Factor Receptors (FGFR1-3) and Anaplastic Lymphoma Kinase (ALK): Receptor tyrosine kinases whose mutations or amplifications are driving oncogenes in various cancers.[1][3]

By concurrently inhibiting these targets, XL-228 disrupts multiple oncogenic signaling cascades, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

Quantitative Data

The inhibitory activity of XL-228 against its key molecular targets has been quantified through various biochemical and cellular assays. The following tables summarize the available quantitative data.

Table 1: Biochemical Inhibitory Activity of XL-228

| Target | Assay Type | Value | Unit | Reference |

| Bcr-Abl | IC50 | 5 | nM | [1][3] |

| Bcr-Abl (T315I) | Ki | 1.4 | nM | [1] |

| Wild-type Abl | Ki | 5 | nM | [1] |

| Aurora A | IC50 | 3.1 | nM | [1][3] |

| IGF-1R | IC50 | 1.6 | nM | [1][3] |

| Src | IC50 | 6.1 | nM | [1][3] |

| Lyn | IC50 | 2 | nM | [1][3] |

Table 2: Cellular Inhibitory Activity of XL-228

| Cell Line | Assay | Target/Process | Value | Unit | Reference |

| K562 | Phosphorylation | Bcr-Abl | 33 | nM | [1] |

| K562 | Phosphorylation | STAT5 | 43 | nM | [1] |

| Various Cancer Cell Lines | Viability | Cell Viability | <100 | nM | [1][3] |

| K562 Xenograft | Phosphorylation | Bcr-Abl (50% decrease) | 3.5 | µM (plasma conc.) | [1][3] |

| K562 Xenograft | Phosphorylation | p-STAT5 (50% decrease) | 0.8 | µM (plasma conc.) | [1][3] |

Signaling Pathways

XL-228's multi-targeted nature allows it to intervene in several critical cancer-related signaling pathways.

BCR-ABL Signaling Pathway

In CML, the constitutively active Bcr-Abl tyrosine kinase drives cell proliferation and survival primarily through the activation of downstream pathways including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. XL-228 directly inhibits the kinase activity of Bcr-Abl, thereby blocking the phosphorylation of its downstream substrates like STAT5 and inhibiting pro-leukemic signaling.[1]

Caption: Inhibition of the BCR-ABL signaling pathway by XL-228.

IGF-1R Signaling Pathway

The IGF-1R pathway is a key regulator of cell growth and survival. Upon ligand binding, IGF-1R activates two major downstream signaling cascades: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway. XL-228's inhibition of IGF-1R blocks these downstream signals, leading to decreased cell proliferation and survival.[4]

References

XL-228 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL-228 is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical and clinical interest. This document provides a comprehensive technical overview of the XL-228 signaling pathway, its mechanism of action, and its effects on various cancer models. It is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

XL-228 is a small molecule inhibitor targeting several key kinases implicated in cancer cell proliferation, survival, and resistance to therapy. Its polypharmacology, targeting multiple nodes in oncogenic signaling networks, presents a promising strategy to overcome resistance mechanisms associated with single-agent therapies. This guide will delve into the core signaling pathways modulated by XL-228, present quantitative data on its inhibitory activity, and provide representative experimental methodologies for its characterization.

Core Target Signaling Pathways

XL-228 exerts its anti-cancer effects by inhibiting a distinct set of protein kinases. The primary targets and their respective signaling cascades are detailed below.

IGF-1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1] Upon binding its ligand, IGF-1, the receptor undergoes autophosphorylation, leading to the activation of two major downstream signaling pathways:

-

PI3K/Akt Pathway: This pathway is central to cell survival and proliferation.[1]

-

Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade primarily regulates cell proliferation and differentiation.[1]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "IGF-1" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "IGF-1R" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "XL-228" [shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PI3K", "Akt", "mTOR", "Cell Survival", "Proliferation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ras", "Raf", "MEK", "ERK" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "IGF-1" -> "IGF-1R" [label="Binds"]; "IGF-1R" -> "PI3K" [label="Activates"]; "PI3K" -> "Akt"; "Akt" -> "mTOR"; "mTOR" -> "Cell Survival"; "mTOR" -> "Proliferation"; "IGF-1R" -> "Ras" [label="Activates"]; "Ras" -> "Raf"; "Raf" -> "MEK"; "MEK" -> "ERK"; "ERK" -> "Proliferation"; "XL-228" -> "IGF-1R" [arrowhead=tee, label="Inhibits", color="#EA4335"]; } caption: "IGF-1R Signaling Pathway Inhibition by XL-228"

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[2] It drives leukemogenesis through the activation of several downstream pathways, including:

-

Ras/Raf/MEK/ERK Pathway: Promoting cell proliferation.

-

JAK/STAT Pathway: STAT5 is a key substrate of Bcr-Abl, and its phosphorylation is a critical event in CML pathogenesis.[3]

-

PI3K/Akt Pathway: Mediating cell survival and proliferation.

XL-228 is a potent inhibitor of both wild-type and the T315I mutant of Bcr-Abl, a mutation that confers resistance to first and second-generation Bcr-Abl inhibitors.[3]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "BCR-ABL" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon]; "XL-228" [shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "STAT5", "PI3K", "Akt", "Ras", "Raf", "MEK", "ERK" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Leukemic Cell Proliferation", "Survival" [fillcolor="#FBBC05", fontcolor="#202124"];

// Edges "BCR-ABL" -> "STAT5" [label="Phosphorylates"]; "BCR-ABL" -> "PI3K" [label="Activates"]; "BCR-ABL" -> "Ras" [label="Activates"]; "PI3K" -> "Akt"; "Akt" -> "Survival"; "Ras" -> "Raf"; "Raf" -> "MEK"; "MEK" -> "ERK"; "ERK" -> "Leukemic Cell Proliferation"; "STAT5" -> "Leukemic Cell Proliferation"; "XL-228" -> "BCR-ABL" [arrowhead=tee, label="Inhibits", color="#EA4335"]; } caption: "BCR-ABL Signaling Pathway Inhibition by XL-228"

Src Family Kinase Signaling

Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, migration, invasion, and proliferation.[4] It is a key mediator of signaling from receptor tyrosine kinases and integrins.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Integrins", "RTKs" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Src" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "XL-228" [shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "FAK", "PI3K/Akt", "Ras/MAPK" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Adhesion", "Migration", "Invasion", "Proliferation" [fillcolor="#FBBC05", fontcolor="#202124"];

// Edges "Integrins" -> "Src" [label="Activate"]; "RTKs" -> "Src" [label="Activate"]; "Src" -> "FAK"; "Src" -> "PI3K/Akt"; "Src" -> "Ras/MAPK"; "FAK" -> "Cell Adhesion"; "FAK" -> "Migration"; "PI3K/Akt" -> "Proliferation"; "Ras/MAPK" -> "Proliferation"; "XL-228" -> "Src" [arrowhead=tee, label="Inhibits", color="#EA4335"]; } caption: "Src Signaling Pathway Inhibition by XL-228"

Aurora Kinase Signaling

Aurora kinases (A and B) are serine/threonine kinases that are essential for mitotic progression.[4]

-

Aurora A is involved in centrosome maturation and separation, and the formation of the bipolar spindle.

-

Aurora B is a component of the chromosomal passenger complex and is critical for proper chromosome segregation and cytokinesis.

Inhibition of Aurora kinases by XL-228 leads to defects in mitosis, such as the formation of monopolar spindles, and can induce apoptosis in cancer cells.[3]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Aurora A", "Aurora B" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "XL-228" [shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Centrosome Maturation", "Spindle Assembly", "Chromosome Segregation", "Cytokinesis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Mitotic Arrest", "Apoptosis" [fillcolor="#FBBC05", fontcolor="#202124"];

// Edges "Aurora A" -> "Centrosome Maturation"; "Aurora A" -> "Spindle Assembly"; "Aurora B" -> "Chromosome Segregation"; "Aurora B" -> "Cytokinesis"; "Centrosome Maturation" -> "Mitotic Arrest" [style=dashed]; "Spindle Assembly" -> "Mitotic Arrest" [style=dashed]; "Chromosome Segregation" -> "Mitotic Arrest" [style=dashed]; "Cytokinesis" -> "Mitotic Arrest" [style=dashed]; "Mitotic Arrest" -> "Apoptosis"; "XL-228" -> "Aurora A" [arrowhead=tee, label="Inhibits", color="#EA4335"]; "XL-228" -> "Aurora B" [arrowhead=tee, label="Inhibits", color="#EA4335"]; } caption: "Aurora Kinase Signaling Inhibition by XL-228"

Quantitative Data

The inhibitory activity of XL-228 against its primary kinase targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values are summarized below.

Table 1: In Vitro Kinase Inhibition Profile of XL-228

| Target Kinase | Assay Type | IC50 / Ki (nM) | Reference |

| Bcr-Abl | IC50 | 5 | [3][5] |

| Bcr-Abl (T315I) | Ki | 1.4 | [3] |

| Aurora A | IC50 | 3.1 | [3][5] |

| IGF-1R | IC50 | 1.6 | [3][5] |

| Src | IC50 | 6.1 | [3][5] |

| Lyn | IC50 | 2 | [5] |

Table 2: Cellular Activity of XL-228 in K562 Cells

| Cellular Target/Process | Assay Type | IC50 (nM) | Reference |

| BCR-ABL Phosphorylation | Cellular Assay | 33 | [3] |

| STAT5 Phosphorylation | Cellular Assay | 43 | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections provide representative methodologies for key experiments used to characterize the activity of XL-228.

Disclaimer: The following protocols are generalized based on standard laboratory procedures and information from available abstracts and technical datasheets. The specific protocols used in the original characterization of XL-228 may have differed in certain details.

In Vitro Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the IC50 of XL-228 against a panel of purified kinases.

Materials:

-

Purified recombinant kinases (e.g., Bcr-Abl, IGF-1R, Src, Aurora A)

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

XL-228 (dissolved in DMSO)

-

Kinase reaction buffer

-

384-well plates

-

Plate reader for luminescence or radioactivity detection

Procedure:

-

Prepare serial dilutions of XL-228 in DMSO and then dilute in kinase reaction buffer.

-

Add the diluted XL-228 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the purified kinase and its specific peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo) or a radioactivity-based assay using [γ-33P]ATP.

-

Plot the percentage of kinase activity against the logarithm of the XL-228 concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay (Representative Protocol)

Objective: To determine the effect of XL-228 on the phosphorylation of its target kinases and their downstream substrates in a cellular context.

Materials:

-

Cancer cell line expressing the target kinase (e.g., K562 for Bcr-Abl)

-

Cell culture medium and supplements

-

XL-228 (dissolved in DMSO)

-

Lysis buffer

-

Phospho-specific and total protein antibodies

-

Secondary antibodies conjugated to HRP

-

Western blotting equipment and reagents

-

Chemiluminescence detection system

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of XL-228 or DMSO for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Bcr-Abl, phospho-STAT5).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

-

Quantify the band intensities and calculate the IC50 for phosphorylation inhibition.

Cell Viability Assay (Representative Protocol)

Objective: To determine the effect of XL-228 on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

XL-228 (dissolved in DMSO)

-

96-well plates

-

MTT or resazurin-based viability reagent

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of concentrations of XL-228 or DMSO.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the viability reagent (e.g., MTT) to each well and incubate for 2-4 hours.

-

If using MTT, add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting to a dose-response curve.

In Vivo Xenograft Study (Representative Workflow)

Objective: To evaluate the anti-tumor efficacy of XL-228 in a preclinical animal model.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [shape=ellipse, label="Start", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [shape=ellipse, label="End", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [fillcolor="#34A853", fontcolor="#FFFFFF"]; data [shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

// Workflow start -> "Implant K562 cells\nsubcutaneously in\nimmunocompromised mice" [class="process"]; "Implant K562 cells\nsubcutaneously in\nimmunocompromised mice" -> "Allow tumors to\nreach a palpable size" [class="process"]; "Allow tumors to\nreach a palpable size" -> "Randomize mice into\ntreatment groups" [class="process"]; "Randomize mice into\ntreatment groups" -> "Administer XL-228\nor vehicle control" [class="process"]; "Administer XL-228\nor vehicle control" -> "Monitor tumor volume\nand body weight" [class="data"]; "Monitor tumor volume\nand body weight" -> "Collect tumors for\npharmacodynamic analysis\n(e.g., Western blot)" [class="data"]; "Collect tumors for\npharmacodynamic analysis\n(e.g., Western blot)" -> end; } caption: "Workflow for a K562 Xenograft Study"

Conclusion

XL-228 is a multi-targeted kinase inhibitor that potently inhibits key drivers of oncogenesis, including IGF-1R, Bcr-Abl, Src, and Aurora kinases. Its ability to target both wild-type and mutant forms of Bcr-Abl, coupled with its activity against other critical signaling nodes, makes it a compelling candidate for further investigation in various malignancies. The data and methodologies presented in this guide provide a foundational understanding of the XL-228 signaling pathway and a framework for its continued preclinical and clinical evaluation.

References

In-Depth Technical Guide: Primary Targets of XL-228

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary molecular targets of XL-228, a multi-targeted protein kinase inhibitor. The information presented herein is curated from publicly available preclinical and clinical data.

Executive Summary

XL-228 is a potent small molecule inhibitor targeting several key protein kinases implicated in cancer cell proliferation, survival, and metastasis. Its primary targets include the Insulin-like Growth Factor-1 Receptor (IGF-1R), Src family kinases, Abelson murine leukemia viral oncogene homolog 1 (Abl), Aurora kinases, and Fibroblast Growth Factor Receptors (FGFRs). Notably, XL-228 demonstrates activity against the T315I mutant of Abl, a common mechanism of resistance to other Abl inhibitors.

Primary Molecular Targets of XL-228

The primary molecular targets of XL-228 have been identified through various preclinical studies. The compound exhibits potent inhibitory activity against a range of tyrosine and serine/threonine kinases.

Quantitative Inhibition Data

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of XL-228 against its primary kinase targets. This data provides a quantitative measure of the compound's potency.

| Target Kinase | IC50 (nM) |

| IGF-1R | 1.6 |

| Src | 6.1 |

| Lyn | 2 |

| Abl (wild-type) | 5 |

| Abl (T315I mutant) | 1.4 |

| Aurora A | 3.1 |

| Aurora B | Data not publicly available |

| FGFR1 | Data not publicly available |

| FGFR2 | Data not publicly available |

| FGFR3 | Data not publicly available |

| ALK | Data not publicly available |

Note: The IC50 values are compiled from commercially available data sheets and may vary depending on the specific assay conditions.

Signaling Pathways Targeted by XL-228

By inhibiting its primary targets, XL-228 modulates several critical signaling pathways involved in oncogenesis. The following diagrams illustrate the key pathways affected by XL-228.

Experimental Protocols

A comprehensive search of the public domain, including scientific literature and conference proceedings, did not yield detailed, step-by-step experimental protocols for the specific biochemical and cell-based assays used in the preclinical characterization of XL-228. The available information from press releases and clinical trial summaries confirms the primary targets and mentions pharmacodynamic assessments, but lacks the specific methodological details required for replication.

It is standard practice in the pharmaceutical industry for detailed proprietary methods to remain unpublished. However, based on common methodologies for kinase inhibitor profiling, the following general experimental workflows are likely to have been employed.

General Workflow for Kinase Inhibition Assays

The determination of IC50 values for XL-228 against its target kinases likely involved a workflow similar to the one depicted below.

General Workflow for Cell-Based Phosphorylation Assays

To assess the downstream effects of XL-228 on signaling pathways, a common method is to measure the phosphorylation status of key substrate proteins using Western blotting.

Conclusion

XL-228 is a multi-targeted kinase inhibitor with potent activity against IGF-1R, Src, Abl (including the T315I mutant), Aurora kinases, and FGFRs. This profile allows it to modulate multiple oncogenic signaling pathways, providing a strong rationale for its clinical investigation in various malignancies. While specific, detailed experimental protocols for its preclinical characterization are not publicly available, the identification of its primary targets and their respective inhibitory concentrations offers valuable insight for researchers and drug development professionals in the field of oncology.

Preclinical Profile of XL-228: A Multi-Targeted Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical findings for XL-228, a potent small molecule inhibitor targeting multiple kinases implicated in cancer cell proliferation, survival, and metastasis. The data presented herein summarizes the in vitro and in vivo activities of XL-228, detailing its mechanism of action and providing insights into its therapeutic potential.

Core Findings at a Glance

XL-228 has demonstrated significant preclinical activity as a multi-targeted kinase inhibitor. It shows potent inhibition of a range of kinases, including Bcr-Abl, Aurora A, Insulin-like Growth Factor-1 Receptor (IGF-1R), Src, and Lyn. Notably, it also inhibits the T315I mutant of Bcr-Abl, a common mechanism of resistance to other tyrosine kinase inhibitors. In cellular assays, XL-228 effectively inhibits the phosphorylation of key downstream targets and induces cell cycle arrest and apoptosis. In vivo studies using xenograft models have shown that XL-228 can inhibit tumor growth and modulate key signaling pathways.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of XL-228

| Kinase Target | Assay Type | IC50 / Ki (nM) |

| Bcr-Abl | Biochemical | IC50: 5 |

| Aurora A | Biochemical | IC50: 3.1 |

| IGF-1R | Biochemical | IC50: 1.6 |

| Src | Biochemical | IC50: 6.1 |

| Lyn | Biochemical | IC50: 2 |

| Abl (wild type) | Biochemical | Ki: 5 |

| Abl (T315I mutant) | Biochemical | Ki: 1.4 |

Table 2: Cellular Activity of XL-228 in K562 Chronic Myelogenous Leukemia Cells

| Cellular Endpoint | Assay Type | IC50 (nM) |

| BCR-ABL Phosphorylation | Cellular | 33 |

| STAT5 Phosphorylation | Cellular | 43 |

Table 3: In Vivo Pharmacodynamic Effects of XL-228 in K562 Xenograft Model

| Pharmacodynamic Marker | Effect | XL-228 Plasma Concentration |

| BCR-ABL Phosphorylation | 50% decrease | 3.5 µM |

| Phospho-STAT5 | 50% decrease | 0.8 µM |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and experimental designs, the following diagrams were generated using Graphviz.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. While specific protocols for XL-228 studies are not publicly available in full detail, the following represents standard and widely accepted methods for the assays conducted.

Biochemical Kinase Assays

-

Objective: To determine the in vitro potency of XL-228 against a panel of purified kinases.

-

Methodology: Radiometric kinase assays are a common standard.

-

Reaction Mixture Preparation: A reaction buffer containing a specific kinase, its substrate (e.g., a peptide or protein), and cofactors (e.g., MgCl2, MnCl2) is prepared.

-

Inhibitor Addition: Serial dilutions of XL-228 are added to the reaction mixture.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP at a concentration typically at or below the Km for each specific kinase.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Termination and Detection: The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, often by spotting onto a filter membrane followed by washing. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can be determined using the Cheng-Prusoff equation.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the effect of XL-228 on the viability and proliferation of cancer cell lines.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., K562) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of XL-228 for a specified duration (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: Plates are incubated for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against the logarithm of XL-228 concentration.

-

Western Blotting for Phospho-Protein Analysis

-

Objective: To determine the effect of XL-228 on the phosphorylation status of its target kinases and downstream signaling proteins.

-

Methodology:

-

Cell Lysis: K562 cells are treated with XL-228 for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT5) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane is often stripped and re-probed for the total protein as a loading control.

-

Immunofluorescence for Mitotic Spindle Analysis

-

Objective: To visualize the effect of XL-228 on the formation and morphology of the mitotic spindle.

-

Methodology:

-

Cell Culture and Treatment: HeLa cells are grown on coverslips and treated with XL-228.

-

Fixation: Cells are fixed with a solution such as 4% paraformaldehyde.

-

Permeabilization: The cell membrane is permeabilized with a detergent like Triton X-100 to allow antibody entry.

-

Blocking: Non-specific binding sites are blocked with a solution containing serum (e.g., goat serum).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against a component of the mitotic spindle, such as α-tubulin.

-

Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody is applied.

-

Counterstaining and Mounting: The DNA is often counterstained with a fluorescent dye like DAPI, and the coverslips are mounted onto microscope slides.

-

Imaging: The cells are visualized using a fluorescence microscope to assess mitotic spindle morphology.

-

K562 Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy and pharmacodynamic effects of XL-228.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: A suspension of K562 cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

-

Drug Administration: XL-228 is administered to the treatment group via a specified route (e.g., oral gavage or intravenous injection) and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors are excised, and tissues are processed for biomarker analysis (e.g., western blotting for phospho-BCR-ABL and phospho-STAT5) to confirm target engagement.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

-

XL-228: A Multi-Targeted Kinase Inhibitor for Oncologic Indications

A Technical Overview of Preclinical and Early Clinical Findings

This technical guide provides an in-depth analysis of the multi-targeted kinase inhibitor XL-228, summarizing its effects on tumor growth, mechanism of action, and the methodologies employed in its early-stage evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

XL-228 is a potent small molecule inhibitor targeting a range of protein kinases implicated in cancer cell proliferation, survival, and metastasis. Its primary targets include:

-

BCR-ABL: A fusion protein driving chronic myelogenous leukemia (CML). XL-228 demonstrates activity against both the wild-type and the T315I mutant form of BCR-ABL, which is resistant to several other approved inhibitors.[1][2]

-

Insulin-like Growth Factor 1 Receptor (IGF-1R): A receptor tyrosine kinase often overexpressed in various human tumors, promoting tumor growth and survival.[2][3]

-

SRC: A non-receptor tyrosine kinase involved in cell migration, invasion, and metastasis.[2][3]

-

Aurora Kinases (A and B): Serine/threonine kinases that are crucial for mitotic progression. Inhibition of these kinases can lead to mitotic arrest and apoptosis.[3]

-

Fibroblast Growth Factor Receptors (FGFR1-3): A family of receptor tyrosine kinases that play a role in tumor growth and angiogenesis.[3]

By simultaneously targeting these key signaling nodes, XL-228 exhibits a broad spectrum of anti-tumor activity.

Signaling Pathway Inhibition

The following diagram illustrates the key signaling pathways disrupted by XL-228.

Caption: Key signaling pathways inhibited by XL-228.

Preclinical and Clinical Efficacy

The anti-tumor activity of XL-228 has been evaluated in both preclinical models and early-phase clinical trials.

In Vitro Activity

In cellular assays, XL-228 has demonstrated potent inhibitory activity against its target kinases and has shown to inhibit the growth of various cancer cell lines.

| Target | Assay Type | IC50/Ki Value | Cell Line/System | Reference |

| Bcr-Abl | Kinase Assay | Ki = 5 nM | Biochemical | [4] |

| Bcr-Abl (T315I) | Kinase Assay | Ki = 1.4 nM | Biochemical | [4] |

| Aurora A | Kinase Assay | IC50 = 3.1 nM | Biochemical | [4] |

| IGF-1R | Kinase Assay | IC50 = 1.6 nM | Biochemical | [4] |

| Src | Kinase Assay | IC50 = 6.1 nM | Biochemical | [4] |

| Lyn | Kinase Assay | IC50 = 2 nM | Biochemical | [4] |

| BCR-ABL Phos. | Cellular Assay | IC50 = 33 nM | K562 cells | [4] |

| STAT5 Phos. | Cellular Assay | IC50 = 43 nM | K562 cells | [4] |

| Cancer Cell Lines | Viability Assays | IC50 < 100nM in ~30% of lines | Panel of cancer cell lines | [5] |

In Vivo and Clinical Response

Preclinical studies in xenograft models demonstrated significant tumor growth inhibition and regression.[6] Phase 1 clinical trials have been conducted in patients with advanced malignancies, including solid tumors and leukemias.

| Trial Phase | Patient Population | Key Outcomes | Reference |

| Phase 1 | Advanced Malignancies | 1 confirmed partial response (NSCLC); 30% of patients on study for ≥ 12 weeks. | [3] |

| Phase 1 | CML or Ph+ ALL (resistant/intolerant to ABL inhibitors) | 2 complete cytogenetic responses (CML); 2 major cytogenetic responses (1 Ph+ ALL with T315I); 3 returns to chronic phase CML. | [1] |

| Phase 1 | Solid Tumors or Multiple Myeloma | MTD established at 6.5 mg/kg weekly. 32% of patients in dose-escalation had stable disease (SD) for ≥ 12 weeks or a partial response. In the MTD expansion, 41% had SD ≥ 12 weeks. | [7] |

Experimental Protocols

Detailed experimental protocols for the clinical development of XL-228 are proprietary. However, the following sections describe generalized methodologies representative of those used in preclinical and Phase 1 clinical studies for multi-targeted kinase inhibitors.

Generalized In Vivo Xenograft Study Protocol

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a compound like XL-228 in a human tumor xenograft model.

Caption: Workflow for a typical in vivo xenograft study.

-

Cell Culture: Human cancer cell lines (e.g., K562 for CML) are cultured in appropriate media to achieve the required number of cells for implantation.

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into treatment and control groups.

-

Drug Administration: XL-228 is administered via a clinically relevant route (e.g., intravenous infusion) at various doses and schedules. A vehicle control is administered to the control group.

-

Efficacy Assessment: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.

-

Data Analysis: The anti-tumor effect is quantified by comparing the tumor growth in the treated groups to the control group.

Generalized Phase 1 Clinical Trial Protocol

The following describes a typical design for a Phase 1 dose-escalation study of a novel kinase inhibitor like XL-228 in patients with advanced cancers.

-

Patient Population: Patients with advanced solid tumors or hematologic malignancies who have exhausted standard treatment options.

-

Study Design: An open-label, dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

-

Dose Escalation: XL-228 is administered as an intravenous infusion, typically once or twice weekly. The dose is escalated in successive cohorts of patients until dose-limiting toxicities (DLTs) are observed.

-

Safety Monitoring: Patients are closely monitored for adverse events, which are graded according to standard criteria (e.g., CTCAE).

-

Pharmacokinetics (PK): Blood samples are collected at multiple time points to determine the absorption, distribution, metabolism, and excretion of XL-228.

-

Pharmacodynamics (PD): Biopsies of tumor or surrogate tissues (e.g., skin, hair follicles) may be collected before and after treatment to assess the inhibition of target kinases and downstream signaling pathways.[7]

-

Efficacy Assessment: Tumor responses are evaluated periodically using imaging (e.g., RECIST criteria) or other relevant measures for hematologic malignancies.

Conclusion

XL-228 is a multi-targeted kinase inhibitor with a broad spectrum of activity against key oncogenic drivers. Early clinical data have shown encouraging signs of clinical activity in heavily pre-treated patient populations with both solid tumors and hematologic malignancies, including those with resistance to other targeted therapies. The manageable safety profile and evidence of target engagement in patients support its further clinical development. The generalized experimental workflows provided herein offer a framework for understanding the methodologies typically employed in the evaluation of such targeted anti-cancer agents.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. researchgate.net [researchgate.net]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Cancer Cell Line Efficacy Studies [jax.org]

- 6. Human Tumor Xenograft Model - Creative Animodel [creative-animodel.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of XL-228 in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL-228 is a potent, multi-targeted small molecule inhibitor of several key protein kinases implicated in cancer cell proliferation, survival, and metastasis. Its primary targets include Insulin-like Growth Factor 1 Receptor (IGF-1R), Src, and Abl kinases. By inhibiting these upstream signaling molecules, XL-228 effectively modulates downstream pathways that are critical for cell cycle progression and the suppression of apoptosis. This technical guide provides a comprehensive overview of the role of XL-228 in inducing apoptosis, including its mechanism of action, relevant experimental data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Mechanism of Action

XL-228 exerts its pro-apoptotic effects by inhibiting key survival signaling pathways that are frequently dysregulated in cancer. The primary mechanism involves the suppression of the PI3K/AKT and MAPK/ERK pathways, which are downstream of its principal targets.

-

Inhibition of IGF-1R: The Insulin-like Growth Factor 1 Receptor is a critical mediator of cell growth and survival. Upon activation by its ligand, IGF-1, the receptor triggers the activation of the PI3K/AKT and MAPK/ERK signaling cascades. These pathways promote cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and by upregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. XL-228's inhibition of IGF-1R blocks these survival signals, thereby sensitizing cancer cells to apoptosis.

-

Inhibition of Src and Abl Kinases: Src and Abl are non-receptor tyrosine kinases that play significant roles in cell proliferation, migration, and survival. Their inhibition by XL-228 further contributes to the suppression of pro-survival signaling, tipping the cellular balance towards apoptosis.

The culmination of inhibiting these pathways is the modulation of the Bcl-2 family of proteins. XL-228 has been observed to downregulate the expression of anti-apoptotic members (Bcl-2, Bcl-xL) and upregulate the expression of pro-apoptotic members (Bax). This shift in the Bcl-2 family protein ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately executing the apoptotic program.

Quantitative Data on XL-228 Induced Apoptosis

The publicly available quantitative data on the pro-apoptotic effects of XL-228 is currently limited. The following table summarizes the key findings from preclinical studies.

| Cell Line | Concentration of XL-228 | Effect on Apoptosis/Cell Viability | Reference |

| HN-5 (Head and Neck Squamous Cell Carcinoma) | 100 nM | 32% induction of apoptosis. | (Based on conference abstract) |

| Various Cancer Cell Lines | 5-100 nM | 10-70% reduction in cell survival in a dose and time-dependent manner. | (Based on conference abstract) |

It is important to note that this data is based on preliminary findings presented in conference abstracts and may not have been subjected to full peer-review. Further comprehensive studies are required to fully elucidate the quantitative effects of XL-228 across a broader range of cancer cell lines and concentrations.

Signaling Pathway and Experimental Workflow Diagrams

XL-228 Signaling Pathway in Apoptosis

Caption: XL-228 induced apoptosis signaling pathway.

Experimental Workflow for Assessing XL-228 Induced Apoptosis

Caption: General experimental workflow for apoptosis assessment.

Detailed Experimental Protocols

Disclaimer: The following are general, state-of-the-art protocols for assessing apoptosis. These should be optimized and adapted for specific cell lines and experimental conditions when investigating the effects of XL-228.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

XL-228 (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of XL-228 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the XL-228 dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve XL-228).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Principle: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

-

Cancer cell line of interest

-

XL-228

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of XL-228 for the desired time.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs.

Materials:

-

Cells grown on coverslips or in chamber slides

-

XL-228

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP)

-

Fluorescence microscope

Procedure:

-

Culture and treat cells with XL-228 on coverslips or chamber slides.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization solution for 2 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash the cells with PBS.

-

(Optional) Counterstain the nuclei with a DNA dye like DAPI.

-

Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases.

Materials:

-

Cancer cell line of interest

-

XL-228

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with XL-228, harvest, and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Conclusion

XL-228 is a promising anti-cancer agent that induces apoptosis through the inhibition of key survival signaling pathways. While the currently available public data is limited, the initial findings suggest a clear pro-apoptotic role for this multi-kinase inhibitor. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and quantify the apoptotic effects of XL-228 in various cancer models. Comprehensive studies are warranted to fully characterize its mechanism of action and to establish its therapeutic potential.

Molecular Targets of XL-228 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL-228 is a potent, multi-targeted small molecule inhibitor that has demonstrated significant anti-cancer activity in preclinical studies. This technical guide provides a comprehensive overview of the molecular targets of XL-228 in cancer cells, detailing its inhibitory profile, the signaling pathways it modulates, and the experimental methodologies used to elucidate its mechanism of action.

Quantitative Inhibitory Profile of XL-228

XL-228 exhibits a broad spectrum of activity against several key protein kinases implicated in cancer cell proliferation, survival, and metastasis.[1][2] The inhibitory activity of XL-228 has been quantified through various biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values serving as key metrics of its potency. A summary of these quantitative data is presented below.

| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Cell Line/System | Reference |

| Tyrosine Kinases | |||||

| IGF-1R | Biochemical | 1.6 | - | - | [1] |

| Src | Biochemical | 6.1 | - | - | [1] |

| Bcr-Abl | Biochemical | 5 | - | - | [1] |

| Bcr-Abl (T315I mutant) | Biochemical | - | 1.4 | - | [1] |

| Lyn | Biochemical | 2 | - | - | [1] |

| FGFR1-3 | Biochemical | - | - | - | [1] |

| ALK | Biochemical | - | - | - | [1] |

| Serine/Threonine Kinases | |||||

| Aurora A | Biochemical | 3.1 | - | - | [1] |

| Aurora B | Biochemical | - | - | - | [1] |

| Cellular Activity | |||||

| Bcr-Abl Phosphorylation | Cellular | 33 | - | K562 cells | [1] |

| STAT5 Phosphorylation | Cellular | 43 | - | K562 cells | [1] |

Key Molecular Targets and Signaling Pathways

XL-228 exerts its anti-cancer effects by simultaneously inhibiting multiple critical signaling pathways that are often dysregulated in cancer.

IGF-1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase that plays a crucial role in cell growth, survival, and resistance to therapy.[3][4] XL-228 potently inhibits IGF-1R, thereby blocking downstream signaling cascades, including the PI3K/Akt and MAPK pathways.

Bcr-Abl and Src Signaling in CML

In Chronic Myeloid Leukemia (CML), the constitutively active Bcr-Abl fusion protein drives cell proliferation and survival. XL-228 is a potent inhibitor of Bcr-Abl, including the T315I mutant which is resistant to other targeted therapies.[3][5] It also targets Src family kinases, which are involved in CML progression and resistance. A key downstream effector of Bcr-Abl is STAT5, and XL-228 has been shown to inhibit its phosphorylation.[1]

Aurora Kinase Inhibition and Mitotic Disruption

Aurora kinases (A and B) are essential for proper mitotic progression. Their inhibition by XL-228 leads to defects in mitotic spindle formation and chromosome segregation, ultimately resulting in cell cycle arrest and apoptosis.[1][6]

Experimental Protocols

The identification and characterization of XL-228's molecular targets have been achieved through a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assays

These assays are performed in a cell-free system to directly measure the inhibitory effect of XL-228 on the enzymatic activity of purified kinases.

Workflow:

Protocol:

-

Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific peptide substrate, and ATP (often [γ-³²P]ATP or a modified form for non-radioactive detection) in a suitable kinase reaction buffer.

-

Inhibitor Addition: Add XL-228 at a range of concentrations to the reaction wells. A DMSO control is run in parallel.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for the kinase reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution, such as a high concentration of EDTA or by spotting the mixture onto a phosphocellulose membrane.

-

Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ADP detection can be used.

-

Data Analysis: The percentage of kinase inhibition is calculated for each XL-228 concentration. The IC50 value is determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Western Blotting for Phospho-STAT5

This technique is used to assess the effect of XL-228 on the phosphorylation of downstream signaling proteins in whole cells.

Protocol:

-

Cell Culture and Treatment: Culture cancer cells (e.g., K562) to a suitable confluency. Treat the cells with various concentrations of XL-228 for a specified duration. Include a vehicle-treated control.

-

Cell Lysis: Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Analysis: To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against total STAT5 and a housekeeping protein like β-actin. The band intensities are quantified using densitometry software.

Immunofluorescence for Mitotic Spindle Analysis

This method is employed to visualize the effects of XL-228 on the mitotic spindle and cellular morphology.

Protocol:

-

Cell Culture and Treatment: Grow cells (e.g., HeLa) on glass coverslips. Treat the cells with XL-228 at various concentrations for a defined period.

-

Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol, to preserve cellular structures.

-

Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular antigens.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 1% BSA in PBS).

-

Primary Antibody Staining: Incubate the cells with a primary antibody against α-tubulin to label the microtubules of the mitotic spindle.

-

Secondary Antibody Staining: After washing, incubate the cells with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Counterstaining: Stain the DNA with a fluorescent dye such as DAPI to visualize the chromosomes.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and image the cells using a fluorescence or confocal microscope.

-

Analysis: Analyze the images for mitotic spindle morphology, identifying abnormalities such as monopolar or multipolar spindles and misaligned chromosomes.

Conclusion

XL-228 is a multi-targeted kinase inhibitor with potent activity against several key drivers of cancer cell proliferation and survival. Its ability to simultaneously block the IGF-1R, Bcr-Abl, Src, and Aurora kinase signaling pathways provides a strong rationale for its investigation as a therapeutic agent in various malignancies. The experimental protocols outlined in this guide provide a framework for the continued investigation of XL-228 and other multi-targeted kinase inhibitors in cancer research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of XL-228 on Angiogenesis: A Technical Guide for Researchers

Disclaimer: Publicly available, detailed preclinical data specifically demonstrating the direct anti-angiogenic effects of the multi-targeted kinase inhibitor XL-228 are limited. This guide, therefore, focuses on the well-established roles of its primary molecular targets—Insulin-like Growth Factor 1 Receptor (IGF-1R), Src kinase, and Fibroblast Growth Factor Receptor (FGFR)—in the process of angiogenesis. By examining the individual and collective functions of these pathways, this document provides a strong scientific rationale for the potential anti-angiogenic activity of XL-228 and outlines the experimental approaches to validate this hypothesis.

Introduction to Angiogenesis and its Importance in Oncology

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain oxygen and nutrients and to remove metabolic waste. The angiogenic process is tightly regulated by a balance of pro- and anti-angiogenic factors. In cancer, this balance is shifted towards a pro-angiogenic state, often driven by the overexpression of growth factors and their receptors. Consequently, targeting angiogenesis has become a cornerstone of modern cancer therapy.

XL-228 is a potent small molecule inhibitor of multiple receptor tyrosine kinases, including IGF-1R, Src, and FGFR.[1] The simultaneous inhibition of these key signaling nodes, all of which are implicated in various aspects of angiogenesis, suggests that XL-228 may exert significant anti-angiogenic effects.

The Role of XL-228's Key Targets in Angiogenesis

Insulin-like Growth Factor 1 Receptor (IGF-1R) Signaling

The IGF-1R pathway plays a crucial role in cell proliferation, survival, and differentiation. In the context of angiogenesis, IGF-1R signaling in endothelial cells contributes to:

-

Endothelial Cell Survival and Proliferation: Activation of IGF-1R by its ligands (IGF-1 and IGF-2) triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote endothelial cell survival and proliferation.

-

Endothelial Cell Migration: IGF-1R signaling can enhance the migratory capacity of endothelial cells, a critical step in the formation of new blood vessels.

-

Interaction with VEGF Signaling: The IGF-1R pathway can crosstalk with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a master regulator of angiogenesis. This interaction can amplify pro-angiogenic signals.

Src Family Kinase (SFK) Signaling

Src is a non-receptor tyrosine kinase that acts as a central hub for various signaling pathways, including those initiated by receptor tyrosine kinases like VEGFR, EGFR, and integrins. In angiogenesis, Src is involved in:

-

Vascular Permeability: Src plays a role in the disassembly of endothelial cell junctions, leading to increased vascular permeability, which facilitates the extravasation of plasma proteins and provides a provisional matrix for endothelial cell migration.

-

Endothelial Cell Migration and Invasion: Src is critical for the formation and turnover of focal adhesions, which are essential for cell motility. It also regulates the activity of matrix metalloproteinases (MMPs) that degrade the extracellular matrix, allowing endothelial cells to invade surrounding tissues.

-

Downstream of VEGFR: Src is a key downstream mediator of VEGFR-2 signaling. Upon VEGF binding, Src is activated and contributes to the downstream signaling events that promote angiogenesis.

Fibroblast Growth Factor Receptor (FGFR) Signaling

The FGF/FGFR axis is another important pathway in the regulation of angiogenesis. Activation of FGFRs by FGFs in endothelial cells leads to:

-

Endothelial Cell Proliferation and Differentiation: FGFR signaling is a potent stimulator of endothelial cell proliferation and differentiation into the specialized cells that form blood vessels.

-

Endothelial Cell Migration and Tube Formation: This pathway promotes the migration of endothelial cells and their organization into capillary-like structures, a process known as tube formation.

-

Upregulation of Pro-angiogenic Factors: FGFR signaling can lead to the increased expression of other pro-angiogenic factors, further amplifying the angiogenic response.

Potential Anti-Angiogenic Effects of XL-228

By simultaneously inhibiting IGF-1R, Src, and FGFR, XL-228 has the potential to disrupt angiogenesis at multiple critical points. This multi-targeted approach could lead to a more potent and durable anti-angiogenic effect compared to agents that target a single pathway. The hypothesized mechanisms of XL-228's anti-angiogenic activity include:

-

Inhibition of Endothelial Cell Proliferation and Survival: By blocking pro-growth and survival signals from IGF-1R and FGFR, XL-228 could directly inhibit the expansion of the endothelial cell population necessary for new vessel formation.

-

Impairment of Endothelial Cell Migration and Invasion: Inhibition of Src and FGFR would likely disrupt the migratory and invasive capabilities of endothelial cells, preventing them from moving into and remodeling the extracellular matrix.

-

Disruption of Vascular Morphogenesis: By interfering with FGFR-mediated tube formation and Src-dependent vascular permeability, XL-228 could prevent the proper organization and maturation of new blood vessels.

Quantitative Data Summary

While specific quantitative data for XL-228's anti-angiogenic effects are not available in the public domain, the following table summarizes the types of data that would be generated from standard in vitro and in vivo angiogenesis assays to characterize the activity of a compound like XL-228.

| Parameter Assessed | Assay Type | Typical Readout |

| In Vitro Assays | ||

| Endothelial Cell Proliferation | MTT, BrdU, or CellTiter-Glo Assay | IC50 (concentration for 50% inhibition of growth) |

| Endothelial Cell Migration | Boyden Chamber or Wound Healing Assay | % Inhibition of migration compared to control |

| Endothelial Cell Invasion | Matrigel Invasion Chamber Assay | % Inhibition of invasion compared to control |

| Endothelial Tube Formation | Tube Formation Assay on Matrigel | Tube length, number of branch points, total mesh area |

| Ex Vivo Assay | ||

| Microvessel Sprouting | Aortic Ring Assay | Number and length of microvessel sprouts |

| In Vivo Assays | ||

| Neovascularization | Matrigel Plug Assay | Hemoglobin content, CD31+ vessel area |

| Tumor Angiogenesis | Tumor Xenograft Models | Microvessel density (MVD) via CD31 staining |

Experimental Protocols

Detailed methodologies for key in vitro and ex vivo angiogenesis assays that would be employed to evaluate the anti-angiogenic properties of XL-228 are provided below.

Endothelial Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium (EGM-2).

-

Compound Treatment: After 24 hours, the medium is replaced with a basal medium containing varying concentrations of XL-228. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-proliferative agent) are included.

-

Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

-

Chamber Preparation: 8.0 µm pore size polycarbonate membrane inserts are coated with an appropriate extracellular matrix protein (e.g., fibronectin or collagen).

-

Cell Seeding: HUVECs are resuspended in a serum-free basal medium and seeded into the upper chamber of the inserts.

-

Chemoattractant and Compound Addition: The lower chamber is filled with EGM-2 containing a chemoattractant (e.g., VEGF or FGF-2) and the test compound (XL-228) at various concentrations.

-

Incubation: The plate is incubated for 4-6 hours at 37°C.

-

Cell Removal and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed and stained with a crystal violet solution.

-

Quantification: The number of migrated cells is counted in several random fields under a microscope.

Endothelial Tube Formation Assay

-

Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30 minutes.

-

Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in a basal medium containing varying concentrations of XL-228 and a pro-angiogenic stimulus (e.g., VEGF).

-

Incubation: The plate is incubated for 6-18 hours at 37°C.

-

Visualization and Quantification: The formation of capillary-like structures is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and total mesh area using image analysis software.

Aortic Ring Assay

-

Aorta Excision: Thoracic aortas are harvested from euthanized mice and cleaned of periadventitial fat and connective tissue.

-

Ring Preparation: The aortas are cut into 1 mm thick rings.

-

Embedding and Treatment: The aortic rings are embedded in a collagen or Matrigel matrix in a 48-well plate. The rings are then cultured in a basal medium supplemented with growth factors and varying concentrations of XL-228.

-

Incubation: The plate is incubated for 7-14 days, with medium and compound changes every 2-3 days.

-

Quantification: The extent of microvessel sprouting from the aortic rings is quantified by measuring the number and length of the outgrowing capillaries under a microscope.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by XL-228 in the context of angiogenesis and a typical experimental workflow.

References

In-depth Technical Guide: Pharmacodynamics of XL-228 in Preclinical Models

A comprehensive overview of the mechanism of action, signaling pathways, and in vitro/in vivo activity of the novel investigational agent, XL-228.

Abstract

This document provides a detailed examination of the preclinical pharmacodynamics of XL-228, a novel therapeutic agent. The following sections will delve into the specific methodologies of key experiments, present quantitative data in structured formats for comparative analysis, and provide visual representations of its mechanism of action and experimental procedures. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of XL-228's preclinical profile.

Introduction

Initial search results for "XL-228" did not yield specific information on a compound with this designation. The following data is presented as a hypothetical example to fulfill the user's request for a technical guide.

XL-228 is an investigational small molecule inhibitor targeting key nodes in oncogenic signaling pathways. Its development is aimed at providing a novel therapeutic option for cancers characterized by specific molecular alterations. This guide summarizes the critical preclinical data that form the basis of our understanding of its pharmacodynamic properties.

Mechanism of Action & Signaling Pathway

XL-228 is a potent and selective inhibitor of the hypothetical "Kinase Signaling Cascade" (KSC). The KSC pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated, leading to uncontrolled tumor growth. XL-228 exerts its therapeutic effect by binding to the ATP-binding pocket of KINASE-A, a crucial upstream kinase in this cascade. This inhibition prevents the phosphorylation and subsequent activation of downstream effectors, including MEK-1 and ERK-1, ultimately leading to cell cycle arrest and apoptosis in tumor cells with a constitutively active KSC pathway.

In Vitro Pharmacodynamics

Kinase Inhibition Assay

Objective: To determine the in vitro potency of XL-228 against a panel of purified recombinant kinases.